Carteolol

Glaucoma Dyslipidemia Plasma Lipids

Select Carteolol (CAS 51781-06-7) for your preclinical and clinical glaucoma research. Unlike timolol, Carteolol possesses intrinsic sympathomimetic activity (ISA), yielding a neutral impact on plasma HDL cholesterol and a reduced risk of nocturnal bradycardia. Its documented ability to enhance optic nerve head blood flow makes it the preferred non-selective β-blocker for investigating IOP-independent neuroprotection. With lower ocular irritation profiles, Carteolol sets a higher safety benchmark for novel IOP-lowering therapies. Procure high-purity (≥98%) Carteolol today to leverage these unique pharmacological differentiators in your studies.

Molecular Formula C16H24N2O3
Molecular Weight 292.37 g/mol
CAS No. 51781-06-7
Cat. No. B1214276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarteolol
CAS51781-06-7
SynonymsCarteolol
Carteolol Hydrochloride
Carteolol Monohydrochloride
Hydrochloride, Carteolol
Monohydrochloride, Carteolol
OPC 1085
OPC-1085
OPC1085
Molecular FormulaC16H24N2O3
Molecular Weight292.37 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(COC1=CC=CC2=C1CCC(=O)N2)O
InChIInChI=1S/C16H24N2O3/c1-16(2,3)17-9-11(19)10-21-14-6-4-5-13-12(14)7-8-15(20)18-13/h4-6,11,17,19H,7-10H2,1-3H3,(H,18,20)
InChIKeyLWAFSWPYPHEXKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.21e-01 g/L

Carteolol (CAS 51781-06-7): Baseline Pharmacological Profile for Glaucoma and Hypertension Research


Carteolol (CAS 51781-06-7) is a non-selective beta-adrenergic receptor antagonist (beta-blocker) that uniquely possesses intrinsic sympathomimetic activity (ISA) [1]. This synthetic quinolinone derivative lacks significant membrane-stabilizing activity [2]. It is indicated for the reduction of intraocular pressure (IOP) in glaucoma and ocular hypertension, and for the management of hypertension [3].

Why Carteolol (CAS 51781-06-7) Cannot Be Generically Substituted: The Impact of Intrinsic Sympathomimetic Activity


Despite similar IOP-lowering efficacy among topical non-selective beta-blockers like timolol, levobunolol, and metipranolol, carteolol is pharmacologically distinct due to its intrinsic sympathomimetic activity (ISA) [1]. This partial agonist property confers a different systemic safety profile, notably on plasma lipids and cardiovascular parameters, which are not observed with other agents in this class [2]. Therefore, carteolol cannot be considered a generic substitute for timolol or other non-ISA beta-blockers, as the therapeutic and adverse effect profiles diverge significantly in clinically meaningful ways, as detailed in the evidence below [3].

Carteolol (CAS 51781-06-7) Comparative Evidence Guide: Quantified Differentiation from Timolol and In-Class Alternatives


Carteolol vs. Timolol: Neutral Effect on HDL Cholesterol Levels in Older Women

In a 12-week, double-masked, randomized, multicenter trial in women ≥60 years with glaucoma or ocular hypertension, carteolol 1% BID showed a neutral effect on serum lipids, while timolol 0.5% BID caused a significant worsening of the lipid profile [1]. Carteolol patients had no significant change in HDL cholesterol (baseline 50.1 ± 1.5 mg/dL vs. 12-week 51.3 ± 1.9 mg/dL, P=.25), whereas timolol patients experienced a significant decrease (53.6 ± 2.2 mg/dL vs. 50.2 ± 1.9 mg/dL, P<.001) [1]. The total cholesterol/HDL ratio also significantly worsened only in the timolol group (P=.001) [1]. The difference in change from baseline between the two drugs was significant for both HDL (P=.01) and TC/HDL ratio (P=.012) [1].

Glaucoma Dyslipidemia Plasma Lipids

Carteolol vs. Timolol: Superior Nocturnal Cardiovascular Safety Profile in Glaucoma Patients

A randomized, double-masked trial used 24-hour ambulatory monitoring to compare cardiovascular effects of topical carteolol 1% and timolol 0.5% in 169 adults with ocular hypertension or primary open-angle glaucoma [1]. The study found a stark difference in nocturnal bradycardia. From midnight to 4 AM, 18.4% of timolol-treated patients became bradycardic (heart rate < 60 bpm) compared to only 4.5% on carteolol [1]. Furthermore, the mean pulse rate in the timolol group was significantly below baseline during this period (P < .001), while the carteolol group's pulse rate was significantly above baseline (P = .005) [1].

Glaucoma Bradycardia Ambulatory Blood Pressure

Carteolol vs. Timolol: Reduced Ocular Adverse Events and Superior Tolerability

Several independent double-masked clinical trials have consistently shown that topical carteolol is associated with fewer ocular side effects compared to timolol [1][2][3]. In a 12-week study, the carteolol group reported significantly fewer ocular symptoms than the timolol group (P < .01) [1]. An earlier study found that significantly fewer patients reported adverse events overall with carteolol (P = .019) and specifically less eye irritation (P = .02) [2]. A third trial in older women also noted fewer solicited ocular symptoms with carteolol (P = .007) [3].

Glaucoma Ocular Irritation Patient Adherence

Carteolol vs. Timolol: Potential for Enhanced Optic Nerve Head Blood Flow

A 3-week, double-masked study in healthy human volunteers used laser speckle flowmetry to measure tissue blood flow in the optic nerve head (ONH) [1]. After 21 days of twice-daily topical carteolol 2%, there was a significant increase in ONH tissue blood velocity (normalized blur, NB) compared to baseline (P = 0.013) [1]. In contrast, topical timolol 0.5% showed no significant change from baseline in NBONH [1]. This finding is supported by a preclinical study in rabbits where a continuous intravenous infusion of carteolol at 5 μg/kg/hr, achieving a clinically relevant plasma level, significantly increased ONH blood flow compared to controls [2].

Glaucoma Optic Nerve Head Ocular Perfusion

Strategic Application Scenarios for Carteolol (CAS 51781-06-7) in Glaucoma Research and Drug Development


Comparative Research on Lipid-Neutral Beta-Blockers for Ocular Hypertension

Based on evidence that carteolol has a neutral effect on plasma HDL cholesterol levels [1], it should be selected as the non-selective beta-blocker comparator of choice in preclinical and clinical studies investigating the metabolic side effects of IOP-lowering therapies. This is particularly relevant for research on patient populations with high cardiovascular risk or pre-existing dyslipidemia, where timolol's adverse effect on HDL [1] would be a confounding variable.

Clinical Trials Targeting Improved Safety and Tolerability in Glaucoma Therapy

Carteolol should be prioritized as the active control or investigational baseline in studies aiming to demonstrate superior safety and tolerability profiles. Its well-documented lower incidence of ocular irritation [1][2][3] and reduced risk of nocturnal bradycardia [4] compared to timolol provide a higher and more clinically meaningful bar for novel agents to surpass.

Preclinical Models for Investigating Ocular Perfusion and Neuroprotection

Given the evidence that carteolol can increase optic nerve head blood flow, a property not shared by timolol [1][2], it is the preferred non-selective beta-blocker for use in animal models designed to study IOP-independent mechanisms of glaucoma, such as ocular perfusion pressure and neuroprotection of retinal ganglion cells.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carteolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.